molecular formula C26H36N6O3 B10932464 ethyl 1-ethyl-6-({4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 1-ethyl-6-({4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10932464
M. Wt: 480.6 g/mol
InChI Key: HMKFGBCFBCTBEZ-UHFFFAOYSA-N
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Description

ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a combination of pyrazole, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with a pyrimidine derivative under controlled conditions. Common reagents used in these reactions include ethyl bromide, piperazine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of pyrazole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry[4][4].

Properties

Molecular Formula

C26H36N6O3

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 3-ethyl-4-[[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C26H36N6O3/c1-4-31-18-20(16-27-31)17-29-12-14-30(15-13-29)19-22-23(25(33)35-6-3)24(21-10-8-7-9-11-21)28-26(34)32(22)5-2/h7-11,16,18,24H,4-6,12-15,17,19H2,1-3H3,(H,28,34)

InChI Key

HMKFGBCFBCTBEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(CC2)CC3=C(C(NC(=O)N3CC)C4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

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